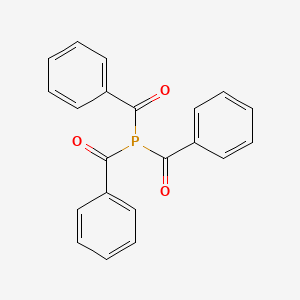
Phosphanetriyltris(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphanetriyltris(phenylmethanone) is an organophosphorus compound with the chemical formula C21H15O3P It is a derivative of phosphine, where the phosphorus atom is bonded to three phenylmethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphanetriyltris(phenylmethanone) can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of Phosphanetriyltris(phenylmethanone) may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphanetriyltris(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenylmethanone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Phosphanetriyltris(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Phosphanetriyltris(phenylmethanone) exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparaison Avec Des Composés Similaires
Phosphanetriyltris(phenylmethanone) can be compared with other similar compounds, such as:
Triphenylphosphine: While both compounds are phosphine derivatives, Phosphanetriyltris(phenylmethanone) has additional phenylmethanone groups, which influence its reactivity and applications.
Phosphanetriyltris(benzenesulfonic acid) trisodium salt: This compound is water-soluble and used in different catalytic processes compared to Phosphanetriyltris(phenylmethanone).
The uniqueness of Phosphanetriyltris(phenylmethanone) lies in its specific structure, which imparts distinct chemical properties and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
35696-22-1 |
|---|---|
Formule moléculaire |
C21H15O3P |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
dibenzoylphosphanyl(phenyl)methanone |
InChI |
InChI=1S/C21H15O3P/c22-19(16-10-4-1-5-11-16)25(20(23)17-12-6-2-7-13-17)21(24)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
QPOQTJOABNUBNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)P(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
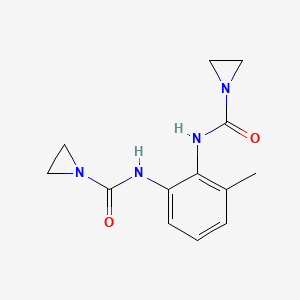

![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)

![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
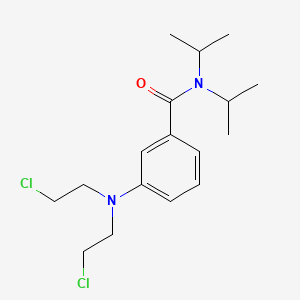
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)

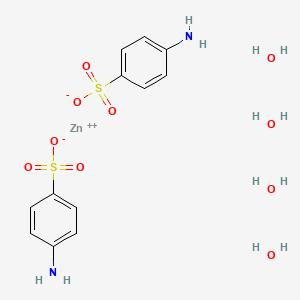
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
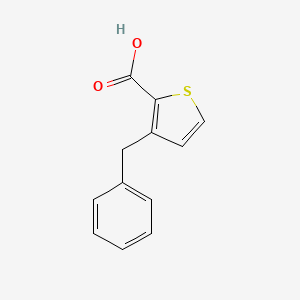
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
